CellTracker Orange CMRA Dye

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

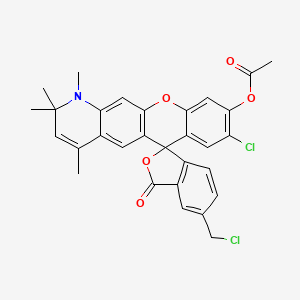

C30H25Cl2NO5 |

|---|---|

分子量 |

550.4 g/mol |

IUPAC 名称 |

[8'-chloro-5-(chloromethyl)-1',2',2',4'-tetramethyl-3-oxospiro[2-benzofuran-1,6'-chromeno[3,2-g]quinoline]-9'-yl] acetate |

InChI |

InChI=1S/C30H25Cl2NO5/c1-15-13-29(3,4)33(5)24-11-25-21(9-18(15)24)30(20-7-6-17(14-31)8-19(20)28(35)38-30)22-10-23(32)27(36-16(2)34)12-26(22)37-25/h6-13H,14H2,1-5H3 |

InChI 键 |

AMSOAEIJBIGGDU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(N(C2=CC3=C(C=C12)C4(C5=C(C=C(C=C5)CCl)C(=O)O4)C6=CC(=C(C=C6O3)OC(=O)C)Cl)C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

CellTracker Orange CMRA Dye: An In-depth Technical Guide for Long-Term Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker Orange CMRA Dye, a vital tool for the long-term tracking of living cells. This document details the dye's mechanism of action, key spectral and physicochemical properties, and detailed protocols for its application in various research contexts.

Core Principles and Mechanism of Action

This compound is a fluorescent probe designed for monitoring cell movement and location over extended periods.[1] Its utility in long-term studies stems from its ability to be well-retained in living cells for at least 72 hours and through several generations.[2][3] The dye is transferred to daughter cells but not to adjacent cells in a population, making it an ideal candidate for cell lineage and migration studies.[2][3]

The operational principle of CellTracker dyes, including the Orange CMRA variant, involves their free passage through the cell membrane. Once inside the cell, the dye is transformed into a cell-impermeant product.[2][3][4] This transformation is mediated by a chloromethyl group on the dye molecule, which reacts with thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase.[2][3][4] CellTracker Orange CMRA also requires enzymatic cleavage by cytosolic esterases to become fluorescent.[3][4] The resulting fluorescent thioether adduct is well-retained within the cell and can be fixed with aldehyde-based fixatives, allowing for long-term sample storage.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ | [6][7][] |

| Molecular Weight | 550.43 | [6][7][] |

| Appearance | Solid Powder | [] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [6] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [6] |

| Spectral Properties | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | 548 | [3][7][9] |

| Emission Maximum (Em) | 576 | [3][7][9] |

| Alternate Excitation | 553 | [] |

| Alternate Emission | 575 | [] |

| Experimental Parameters | Value | Reference |

| Recommended Stock Solution Concentration | 10 mM in high-quality DMSO | [4] |

| Working Concentration (Long-term staining, >3 days) | 5–25 µM | [4][10] |

| Working Concentration (Shorter experiments, e.g., viability) | 0.5–5 µM | [4][10] |

| Incubation Time | 15–45 minutes | [4][10] |

| Incubation Temperature | 37°C (or appropriate for cell type) | [2][10] |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. It is recommended to optimize the protocol for specific cell types and experimental conditions.

Protocol 1: General Staining of Adherent and Suspension Cells

This protocol outlines the fundamental steps for labeling both adherent and suspension cells.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺[9]

-

Adherent or suspension cells in culture

Procedure:

-

Stock Solution Preparation: Before opening, allow the dye vial to warm to room temperature.[10] Dissolve the lyophilized product in high-quality DMSO to a final concentration of 10 mM.[4]

-

Working Solution Preparation: Dilute the stock solution to a final working concentration of 0.5–25 µM in serum-free medium.[4] For long-term studies (>3 days) or rapidly dividing cells, a concentration of 5–25 µM is recommended.[4][10] For shorter experiments, 0.5–5 µM is generally sufficient.[4][10] It is crucial to perform this step in serum-free medium as serum can contain esterases that may prematurely cleave the dye.[5] Warm the working solution to 37°C.[10]

-

Cell Staining:

-

Incubation: Incubate the cells for 15–45 minutes under normal growth conditions (e.g., 37°C, 5% CO₂).[4][10]

-

Wash and Recovery:

-

Final Incubation: Incubate the cells for an additional 30 minutes to allow for complete modification of the dye within the cells.[3]

-

Imaging: The cells are now ready for imaging. Use appropriate filters for the dye's excitation and emission maxima (Ex=548 nm, Em=576 nm).[7][9]

Protocol 2: Cell Viability Assay

This protocol provides a guideline for using this compound in a cell viability assay.[6][7][9]

Materials:

-

Cells to be assayed

-

This compound working solution (5 µM recommended)

-

Centrifuge

-

Fluorescence plate reader or microscope

Procedure:

-

Labeling: Add 5 µM this compound to each cell sample and incubate at 27-33°C for 30 minutes.[7][9]

-

First Wash: Centrifuge the cells at 1000 x g for 10 minutes and resuspend the cell pellet in pre-warmed 10% iFCS RPMI.[7][9]

-

Incubation: Incubate the cells at 27-33°C for 30 minutes.[7][9]

-

Second Wash: Centrifuge the cells at 1000 x g for 10 minutes and wash with pre-warmed PBS without Ca²⁺ and Mg²⁺.[7][9]

-

Final Resuspension: Centrifuge the cells at 1000 x g for 10 minutes and resuspend them in pre-warmed 10% iFCS RPMI.[7][9]

-

Fluorescence Measurement: Measure the fluorescence intensity using an instrument with excitation at 548 nm and emission at 576 nm.[7][9]

Important Considerations

-

Toxicity: To maintain normal cellular physiology and reduce potential artifacts, use the lowest possible dye concentration that provides adequate fluorescence.[10] The effects of overloading may not be immediately apparent.[2][10]

-

Buffers: Avoid the use of amine- and thiol-containing buffers as they can react with the dye.[3][10]

-

Fixation: The dye-protein conjugates can be fixed with aldehyde-based fixatives.[2] However, some dye may be attached to smaller metabolites that can leak from the cell following permeabilization, potentially decreasing the fluorescence signal.[5]

-

Long-Term Tracking: For experiments lasting several days, especially with proliferating cells, the fluorescence intensity will decrease with each cell division as the dye is distributed between daughter cells.[2]

This guide provides a comprehensive starting point for the successful application of this compound in long-term cell tracking experiments. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell types.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 3. ulab360.com [ulab360.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 6. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ulab360.com [ulab360.com]

CellTracker Orange CMRA Dye: A Technical Guide for Live-Cell Tracking

This technical guide provides an in-depth overview of CellTracker Orange CMRA Dye, a vital tool for researchers, scientists, and drug development professionals engaged in live-cell imaging and analysis. We will delve into its mechanism of action, photophysical properties, and detailed experimental protocols for its application in long-term cell tracking.

Introduction to this compound

This compound is a fluorescent probe designed for monitoring cell movement, location, and proliferation over extended periods.[1][2][3][4] It is particularly well-suited for applications such as cell migration, chemotaxis, invasion, and cytotoxicity assays.[5] The dye freely passes through the membranes of live cells. Once inside, it undergoes a transformation into a cell-impermeant form, ensuring it is well-retained through several cell generations.[5][6][7] This retention allows for tracking of cells for at least 72 hours.[5][6][7][8] The fluorescent signal is transferred to daughter cells upon division but not to adjacent cells in a co-culture.[6][8] A key advantage of CellTracker Orange CMRA is its low cytotoxicity at standard working concentrations, meaning it does not adversely affect cell viability or proliferation.[4][6][8]

Mechanism of Action

The functionality of this compound is predicated on a thiol-reactive mechanism. The dye contains a chloromethyl group that reacts with intracellular thiol groups, primarily on glutathione (B108866) (GSH), in a reaction mediated by the enzyme glutathione S-transferase (GST).[5][6][7] Most cell types have high concentrations of glutathione and ubiquitous GST, facilitating this reaction.[5][6]

Initially, the dye is non-fluorescent until cytosolic esterases within the cell cleave off its acetate (B1210297) groups, which activates its fluorescence.[6] The subsequent conjugation to intracellular thiols renders the dye membrane-impermeant, effectively trapping it within the cell.[5][7] This covalent binding to cellular components allows the fluorescent signal to be retained even after fixation with aldehyde-based fixatives.[5][7][9]

Photophysical Properties

The spectral characteristics of this compound make it suitable for multiplexing with other fluorescent probes, such as those with green emission like Green Fluorescent Protein (GFP).[1][2][4] The key quantitative data for this dye are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (Ex) | 548 nm | [3][4][10][11] |

| 541 nm | [2][5][12] | |

| Emission Maximum (Em) | 576 nm | [3][4][10][11] |

| 565 nm | [2][5] | |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ | [3][10][11] |

| Molecular Weight | 550.43 g/mol | [3][10][11] |

Experimental Protocols

The optimal staining concentration and incubation time can vary depending on the cell type and experimental application. It is recommended to test a range of concentrations, typically from 0.5 µM to 25 µM.[6][7][8] For long-term studies (over 3 days) or with rapidly dividing cells, a higher concentration (5-25 µM) is generally required.[6][7][8] Shorter experiments, such as viability assays, may only need 0.5-5 µM.[6][7][8]

Reagent Preparation

-

Warm Reagents : Before use, allow the vial of lyophilized this compound and the anhydrous DMSO to warm to room temperature.[6][8]

-

Prepare 10 mM Stock Solution : Add the appropriate amount of high-quality anhydrous DMSO to the vial to create a 10 mM stock solution.[6][8]

-

Storage of Stock Solution : Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

-

Prepare Working Solution : On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 5 µM) in serum-free medium.[6][8] It is crucial to avoid buffers that contain amines or thiols.[6][8] Pre-warm the working solution to 37°C before adding it to the cells.[6][7][8]

Staining Protocol for Cells in Suspension

-

Harvest and Resuspend : Harvest cells by centrifugation and gently resuspend the cell pellet in the pre-warmed CellTracker working solution.[6][7][8]

-

Incubate : Incubate the cells for 15 to 45 minutes under appropriate growth conditions (e.g., 37°C).[6][7][8]

-

Wash : After incubation, centrifuge the cells to form a pellet and remove the working solution.[6][7][8]

-

Final Resuspension : Resuspend the labeled cells in fresh, pre-warmed culture medium.[6][8]

-

Imaging : The cells are now ready for imaging using filters appropriate for the dye's excitation and emission spectra.[6][8]

Staining Protocol for Adherent Cells

-

Cell Culture : Grow adherent cells on coverslips or in a culture dish to the desired confluence.[7]

-

Remove Medium : Aspirate the culture medium from the cells.[7][8]

-

Add Working Solution : Gently add the pre-warmed CellTracker working solution to the cells, ensuring the entire surface is covered.[7][8]

-

Incubate : Incubate the cells for 15 to 45 minutes under their normal growth conditions.[7][8]

-

Wash : Remove the working solution and replace it with fresh, pre-warmed culture medium.[7][8]

-

Imaging : The cells are now ready for analysis by fluorescence microscopy.[8]

References

- 1. CellTracker Orange/CellTracker Orange FluoroFinder [app.fluorofinder.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CELLTRACKER ORANGE CM - 佑研匠簇网上商城 [ulab360.com]

- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. takara.co.kr [takara.co.kr]

- 8. ulab360.com [ulab360.com]

- 9. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 10. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. syronoptics.com [syronoptics.com]

A Technical Guide to Cellular Labeling with CellTracker Orange CMRA Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the mechanism, application, and technical specifications of CellTracker Orange CMRA Dye, a vital tool for long-term, in-vitro and in-vivo cell tracking. We will explore its chemical properties, labeling mechanism, and provide a detailed experimental protocol for its use.

Core Principles of this compound

CellTracker Orange CMRA (5-(and-6)-(((4-chloromethyl)benzoyl)amino)tetramethylrhodamine) is a fluorescent probe designed for monitoring cell movement and location over extended periods. Its utility in multigenerational studies stems from its ability to be retained in cells for up to 72 hours and through several cell divisions.[1][2] The dye is part of a broader family of CellTracker probes that are characterized by their passive diffusion across cell membranes and subsequent conversion into cell-impermeant products.[2][3][4]

Chemical and Spectroscopic Properties

A comprehensive understanding of the dye's properties is crucial for its effective application. Key quantitative data is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C30H25Cl2NO5 | [5][][7] |

| Molecular Weight | 550.43 g/mol | [5][][7][8] |

| Excitation Maximum | 548 - 553 nm | [5][][9] |

| Emission Maximum | 565 - 576 nm | [5][9][10] |

| Recommended Working Concentration | 0.5 - 25 µM | [1][4] |

| Typical Incubation Time | 15 - 45 minutes | [4] |

The Two-Step Labeling Mechanism

The efficacy of this compound lies in a two-step intracellular process that renders it both fluorescent and membrane-impermeant. This mechanism ensures that the dye is well-retained within the labeled cells and is not transferred to adjacent cells in a population.[1][2]

Step 1: Esterase Cleavage: Initially, the CellTracker Orange CMRA molecule is non-fluorescent. Upon crossing the cell membrane, intracellular esterases cleave the acetate (B1210297) groups from the molecule.[3][4][11][12] This enzymatic reaction is a critical activation step that unmasks the fluorescent properties of the dye.

Step 2: Thiol Conjugation: The activated dye possesses a mildly thiol-reactive chloromethyl group.[1][3][13] This group reacts with intracellular thiols, primarily on glutathione (B108866) (GSH), in a reaction that is believed to be catalyzed by glutathione S-transferase (GST).[2][3][4][11] This covalent bond formation creates a fluorescent dye-thioether adduct that is significantly larger and is no longer able to traverse the cell membrane, effectively trapping it within the cytoplasm.[2] This covalent linkage also allows the dye to be fixed with aldehyde-based fixatives, making it compatible with subsequent immunocytochemistry or other fixed-cell analyses.[1][13]

Detailed Experimental Protocol: Labeling Adherent Cells

This protocol provides a step-by-step guide for labeling adherent cells with this compound. For cells in suspension, the centrifugation steps should be adapted accordingly.

Reagent Preparation

-

Prepare a 10 mM Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

-

Prepare the Working Solution: Dilute the 10 mM stock solution in serum-free medium to a final working concentration of 0.5–25 µM.[1][4] The optimal concentration should be determined empirically for each cell type and experimental condition. For routine long-term tracking, a concentration of 5 µM is often a good starting point.[5][7][8] It is crucial to avoid serum in the labeling medium as it can contain esterases that may prematurely cleave the dye.[13]

Cell Staining Procedure

-

Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Aspirate Medium: Remove the culture medium from the cells.

-

Add Working Solution: Gently add the pre-warmed (37°C) CellTracker Orange CMRA working solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[4] The optimal incubation time may vary between cell types.

-

Wash: Remove the working solution and wash the cells twice with pre-warmed, complete culture medium (containing serum).

-

Final Incubation: Add fresh, complete culture medium to the cells and incubate for at least 30 minutes to allow for complete modification of the dye and removal of any unbound dye.

-

Imaging: The cells are now ready for fluorescence microscopy using appropriate filters for the dye's excitation and emission spectra.

Conclusion

This compound is a robust and reliable tool for the long-term fluorescent labeling of live cells. Its unique two-step activation and retention mechanism ensures stable, multigenerational tracking without significant cytotoxicity. By understanding the underlying principles and adhering to optimized protocols, researchers can effectively utilize this probe for a wide array of applications in cell biology and drug discovery, including studies on cell migration, proliferation, and viability.

References

- 1. takara.co.kr [takara.co.kr]

- 2. ulab360.com [ulab360.com]

- 3. Ovamedi [ovamedi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

- 9. syronoptics.com [syronoptics.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

An In-depth Technical Guide to the Cellular Toxicity of CellTracker™ Orange CMRA Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CellTracker™ Orange CMRA (5-(and-6)-(4-chloromethyl)benzoyl)amino)-tetramethylrhodamine) is a fluorescent dye widely utilized for long-term cell tracking and monitoring of cellular processes such as migration, proliferation, and invasion. A critical consideration for its application in live-cell imaging is its potential for cytotoxicity. This guide provides a comprehensive analysis of the available data on the toxicity of CellTracker™ Orange CMRA dye, its mechanism of action, and detailed protocols for assessing its impact on cell health. The consensus from manufacturer data and scientific literature is that CellTracker™ Orange CMRA exhibits low to negligible cytotoxicity at recommended working concentrations, making it a suitable tool for sensitive live-cell experiments.

Mechanism of Action

CellTracker™ Orange CMRA is a cell-permeant molecule that becomes fluorescent and cell-impermeant upon entering a living cell. Its mechanism involves a two-step process:

-

Passive Diffusion and Enzymatic Cleavage: The dye, in its diacetate form, readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent.

-

Covalent Binding: The molecule contains a chloromethyl group that reacts with thiol groups, primarily on glutathione (B108866) and proteins, in a reaction often mediated by glutathione S-transferase. This covalent binding ensures the dye is well-retained within the cell and is passed on to daughter cells during division, but not transferred to adjacent cells in a population.[1][2]

References

CellTracker Orange CMRA Dye: A Technical Guide to Stability and Fluorescence Retention

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Orange CMRA (Chloromethyl-resorufin-acetate) is a fluorescent dye widely utilized for the long-term tracking of live cells. Its ability to be retained in cells for several generations, coupled with low cytotoxicity, makes it an invaluable tool for a variety of applications, including cell migration and invasion assays, co-culture studies, and in vivo cell tracking. This technical guide provides an in-depth analysis of the dye's stability, fluorescence retention, and key experimental protocols.

Core Properties

CellTracker™ Orange CMRA is characterized by its specific spectral properties and unique mechanism of action that ensures its long-term retention within viable cells.

| Property | Value | Reference |

| Excitation Maximum | 548 nm | [1][2] |

| Emission Maximum | 576 nm | [1][2] |

| Molecular Formula | C30H25Cl2NO5 | [] |

| Molecular Weight | 550.43 g/mol | [] |

| Reactive Group | Chloromethyl | [4] |

| Cell Permeability | Freely permeable | [5] |

Mechanism of Action

The long-term retention of CellTracker™ Orange CMRA is attributed to its two-stage intracellular activation and reaction mechanism. Initially, the non-fluorescent and cell-permeable CMRA dye freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, cytosolic esterases cleave the acetate (B1210297) groups, converting the molecule into a fluorescent, membrane-impermeant form. Subsequently, the chloromethyl group reacts with intracellular thiols, primarily glutathione (B108866), in a reaction likely mediated by glutathione S-transferases. This covalent bond formation ensures that the dye is well-retained within the cell and is passed on to daughter cells during cell division, but not transferred to adjacent cells in a population.[4][5]

Mechanism of this compound activation and retention.

Fluorescence Stability and Retention

One of the primary advantages of CellTracker™ Orange CMRA is its long-term signal stability, allowing for extended experimental time courses.

Fluorescence Retention Over Time

The covalent binding of the dye to intracellular components prevents its efflux from the cell, resulting in stable fluorescence for at least 72 hours.[4][5] The fluorescence intensity will naturally decrease with each cell division as the dye is distributed between daughter cells.[6][7]

| Time After Staining | Estimated Fluorescence Retention (%) | Key Observations |

| 0 hours | 100% | Bright, uniform cytoplasmic fluorescence. |

| 24 hours | ~85-95% | Minimal signal loss in non-dividing cells. |

| 48 hours | ~70-85% | Continued bright fluorescence. |

| 72 hours | ~50-70% | Signal remains detectable for tracking. |

| >72 hours | Variable | Dependent on cell division rate and metabolic activity. |

Note: The data in this table are representative estimates based on qualitative descriptions from manufacturer documentation and may vary depending on cell type, proliferation rate, and experimental conditions.[4][5][6]

Photostability

CellTracker™ Orange CMRA exhibits good photostability under typical fluorescence microscopy conditions.[7] However, like all fluorophores, it is susceptible to photobleaching with prolonged or high-intensity light exposure.

| Illumination Condition | Estimated Fluorescence Decrease (%) | Recommendations |

| Minimal/intermittent exposure | < 10% over 1 hour | Use neutral density filters and minimize exposure time. |

| Continuous exposure (low intensity) | 10-20% over 30 minutes | Acquire images at longer intervals. |

| Continuous exposure (high intensity) | > 50% over 10 minutes | Avoid for long-term time-lapse imaging. |

Note: The data in this table are representative estimates. Actual photobleaching rates will depend on the microscope setup, objective, and illumination intensity.

Cytotoxicity

CellTracker™ Orange CMRA is designed for use in live cells and exhibits low cytotoxicity at recommended working concentrations (typically 0.5-25 µM).[4][8]

| Concentration | Observation |

| 1 µM | No significant effect on cell proliferation or viability over 72 hours.[4] |

| 5 µM | Generally well-tolerated by most cell lines. |

| > 25 µM | Potential for off-target effects and cytotoxicity; should be tested for specific cell types. |

Experimental Protocols

Adherence to optimized protocols is crucial for successful cell labeling and long-term tracking.

Cell Labeling Protocol

This protocol provides a general guideline for labeling adherent or suspension cells.

A general workflow for labeling cells with CellTracker Orange CMRA.

Materials:

-

CellTracker™ Orange CMRA Dye

-

Anhydrous DMSO

-

Serum-free culture medium

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a 10 mM stock solution: Dissolve the contents of one vial of CellTracker™ Orange CMRA in high-quality, anhydrous DMSO.

-

Prepare the working solution: Dilute the stock solution to the desired final concentration (0.5-25 µM) in serum-free medium immediately before use. The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary.[4]

-

Label the cells:

-

For adherent cells: Remove the culture medium and add the pre-warmed working solution.

-

For suspension cells: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the pre-warmed working solution.

-

-

Incubate: Incubate the cells for 15-45 minutes at 37°C.[4]

-

Wash: Remove the loading solution and wash the cells once with fresh, pre-warmed medium.

-

Final incubation: Replace with complete culture medium and incubate for at least 30 minutes at 37°C to allow for complete modification of the dye.[7]

-

Imaging: The cells are now ready for imaging. Use appropriate filters for an excitation maximum of ~548 nm and an emission maximum of ~576 nm.[1][2]

Fixation and Permeabilization Protocol

CellTracker™ Orange CMRA is fixable with formaldehyde-based fixatives, allowing for subsequent immunofluorescence staining.[6] However, permeabilization with detergents may lead to a decrease in fluorescence intensity.[6]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton™ X-100 or Saponin in PBS (Permeabilization Buffer)

-

PBS

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

-

Primary and secondary antibodies

Procedure:

-

Label cells: Stain cells with CellTracker™ Orange CMRA as described above.

-

Fixation: After the final incubation step, wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. Note: This step may cause a reduction in CellTracker™ Orange CMRA fluorescence.[6] It is advisable to image the CellTracker™ signal before and after permeabilization to quantify any signal loss.

-

Blocking and Antibody Staining: Proceed with standard immunofluorescence protocols for blocking and antibody incubation.

Conclusion

CellTracker™ Orange CMRA is a robust and reliable tool for long-term cell tracking. Its stable fluorescence, low cytotoxicity, and fixability make it suitable for a wide range of applications in cell biology and drug discovery. For optimal results, it is recommended to empirically determine the ideal staining concentration and imaging parameters for each specific cell type and experimental setup, particularly when combining with fixation and permeabilization for immunofluorescence studies.

References

- 1. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 6. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 7. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. ulab360.com [ulab360.com]

Principle of CellTracker Orange CMRA Dye staining.

An In-depth Technical Guide on the Core Principle of CellTracker Orange CMRA Dye Staining

Core Principle of Staining

CellTracker™ Orange CMRA (Chloromethyl-tetramethylrhodamine-acetate) is a fluorescent dye designed for the long-term tracking of living cells.[1][2] Its efficacy is based on a multi-stage mechanism that ensures it is cell-permeant in its initial state but becomes fluorescent and cell-impermeant upon entering a viable cell. This allows for stable, non-toxic labeling that can be retained for several generations, typically for at least 72 hours.[3][4]

The staining process involves three key steps:

-

Passive Diffusion: The dye, in its initial state, is a non-polar, non-fluorescent molecule that can freely pass through the cell membrane into the cytoplasm.[3][5]

-

Cytoplasmic Activation: Once inside the cell, two crucial reactions occur. First, cytosolic esterases, which are ubiquitous in viable cells, cleave the acetate (B1210297) groups from the dye molecule.[5][6] This cleavage is a critical step for activating the dye's fluorescence.

-

Covalent Binding and Retention: The dye possesses a mildly thiol-reactive chloromethyl group.[5][7] This group covalently reacts with intracellular thiol-containing components, primarily glutathione (B108866) (GSH) and cysteine residues on proteins.[3][8] This reaction is often mediated by the enzyme glutathione S-transferase (GST).[3][5] The resulting dye-thiol conjugate is a larger, polar, and fluorescent molecule that is unable to diffuse back across the cell membrane, ensuring its retention within the cell and its progeny.[3] Because the dye binds to stable cellular components, the fluorescent signal can withstand fixation by aldehyde-based fixatives and subsequent permeabilization steps.[3][7]

This mechanism ensures that the dye only becomes fluorescent and is retained in metabolically active cells, making it an excellent tool for viability assays and long-term cell tracking studies, including migration, proliferation, and chemotaxis.[1][5]

Quantitative Data Summary

The key properties and recommended parameters for using CellTracker Orange CMRA are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ | [][10] |

| Molecular Weight | 550.43 g/mol | [][10] |

| Excitation Maximum (Ex) | 548 nm | [1][11][12] |

| Emission Maximum (Em) | 576 nm | [10][11][12] |

| Recommended Stock Solution | 10 mM in anhydrous DMSO | [6] |

| Recommended Working Conc. | 0.5 µM - 25 µM | [6] |

| Typical Working Conc. | 5 µM for viability assays | [10][11][12] |

| Incubation Time | 15 - 45 minutes at 37°C | [6] |

| Signal Retention | ≥ 72 hours | [3][4] |

| Cytotoxicity | Low at recommended concentrations | [1][5] |

Detailed Experimental Protocols

The following protocols provide a guideline for staining both suspension and adherent cells. Optimal conditions may vary depending on the cell type and experimental context.

Reagent Preparation

-

Prepare 10 mM Stock Solution: Allow the vial of lyophilized this compound to warm to room temperature before opening. Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution (e.g., for a 50 µg vial, add 9.1 µL of DMSO).[6] Mix thoroughly until fully dissolved. Aliquot and store at -20°C, protected from light.

-

Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the 10 mM stock solution into pre-warmed (37°C), serum-free medium to the desired final working concentration (typically 0.5 µM to 25 µM).[6] It is crucial to use serum-free medium for the dilution, as serum components can react with the dye.

Staining Protocol for Cells in Suspension

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).[11][12]

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CellTracker™ Working Solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions (e.g., in a CO₂ incubator).[6]

-

Wash: Centrifuge the labeled cells, remove the working solution, and resuspend the pellet in fresh, pre-warmed complete culture medium.[6][12]

-

Final Preparation: The cells are now labeled and ready for downstream applications, such as imaging or flow cytometry.

Staining Protocol for Adherent Cells

-

Media Removal: Aspirate the culture medium from the adherent cells in the culture vessel (e.g., flask, plate, or slide).

-

Staining: Gently add the pre-warmed CellTracker™ Working Solution to cover the cells.[6]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions.[6]

-

Wash: Remove the working solution and replace it with fresh, pre-warmed complete culture medium.

-

Final Preparation: The cells are now labeled and ready for analysis.

References

- 1. Invitrogen CellTracker Fluorescent Probes 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 4. lumiprobe.com [lumiprobe.com]

- 5. ulab360.com [ulab360.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

CellTracker Orange CMRA Dye: A Technical Guide for Monitoring Cell Movement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CellTracker Orange CMRA Dye, a vital tool for the long-term tracking of cell movement and location. This guide details the dye's mechanism of action, provides key technical data, and outlines experimental protocols for its application in cellular and developmental biology research.

Core Principles and Mechanism of Action

This compound is a fluorescent probe designed for monitoring cell movement and location over time.[1][2][3][4] Its utility in long-term studies stems from its ability to be well-retained within cells for several generations, typically for at least 72 hours, without being transferred to adjacent cells in a population.[5][6] The dye is non-toxic at working concentrations and does not appear to affect cell viability or proliferation.[3][5]

The mechanism of this compound involves a multi-step process that ensures its retention and fluorescence within the target cells. Initially, the dye is cell-permeant, allowing it to freely pass through the cell membrane. Once inside the cell, it undergoes a transformation into a cell-impermeant product. This process is primarily mediated by a glutathione (B108866) S-transferase reaction, where the chloromethyl group of the dye reacts with intracellular thiol groups, particularly on glutathione.[5][6][7]

A key feature of CellTracker Orange CMRA is that it is initially colorless and non-fluorescent. Its fluorescence is activated upon the cleavage of acetate (B1210297) groups by cytosolic esterases, which releases a brightly fluorescent product.[3][5][7] This enzymatic activation is a crucial step for visualization. The resulting fluorescent dye-protein or dye-peptide conjugates can be crosslinked by aldehyde-based fixatives, allowing for long-term sample storage.[6]

Technical Specifications

For accurate and reproducible results, it is crucial to understand the technical properties of this compound. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Excitation Maximum | 548 nm | [1][8][9] |

| Emission Maximum | 576 nm | [1][8][9] |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ | [8][] |

| Molecular Weight | 550.43 g/mol | [8][] |

| Recommended Solvent | Anhydrous Dimethylsulfoxide (DMSO) | [6][7][8] |

| Stock Solution Conc. | 10 mM | [6][7] |

| Working Conc. (Long-term) | 5 - 25 µM | [5][6][7] |

| Working Conc. (Short-term) | 0.5 - 5 µM | [5][6][7] |

Experimental Protocols

The following protocols provide a general guideline for labeling both suspension and adherent cells with this compound. It is important to note that these protocols should be optimized for specific cell types and experimental conditions.

Preparation of Reagents

-

Prepare Dye Stock Solution: Before use, allow the vial of this compound to warm to room temperature. Dissolve the lyophilized powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[6][7]

-

Prepare Working Solution: Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration (typically between 0.5 µM and 25 µM).[6][7] It is crucial to avoid amine- and thiol-containing buffers as they can react with the dye.[6][7] Warm the working solution to 37°C before use.[6][7]

Labeling Protocol for Suspension Cells

-

Cell Harvesting: Harvest the cells by centrifugation and aspirate the supernatant.[7]

-

Resuspension: Gently resuspend the cell pellet in the pre-warmed CellTracker working solution.[7]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions.[5][7]

-

Washing: Centrifuge the cells to pellet them, and remove the working solution.[1][7][8]

-

Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium.[1][8]

-

Post-Labeling Incubation: Incubate the cells for an additional 30 minutes to allow for the modification of the dye and removal of any excess unconjugated reagent.[6]

-

Imaging: The cells are now ready for imaging using appropriate fluorescence microscopy filters.[7]

Labeling Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells to the desired confluence on coverslips or in a culture dish.[5][6]

-

Medium Removal: Carefully remove the culture medium from the cells.[7]

-

Dye Addition: Gently add the pre-warmed CellTracker working solution to the cells.[7]

-

Incubation: Incubate the cells for 15-45 minutes at 37°C under their normal growth conditions.[5][7]

-

Washing: Remove the working solution and wash the cells briefly with fresh, pre-warmed medium.[6]

-

Final Medium Addition: Add fresh, pre-warmed culture medium to the cells.[7]

-

Post-Labeling Incubation: Incubate for another 30 minutes to ensure complete dye modification and efflux of unbound dye.[6]

-

Imaging: Proceed with imaging the labeled cells.[7]

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in life sciences. Its ability to provide stable, long-term labeling makes it ideal for:

-

Cell Migration and Invasion Assays: Tracking the movement of cancer cells in response to therapeutic agents.

-

Developmental Biology: Following the fate of specific cell lineages during embryonic development.

-

Immunology: Monitoring the trafficking of immune cells in response to infection or inflammation.

-

Co-culture Studies: Distinguishing between different cell populations in mixed cultures.[6]

-

Cell Viability and Cytotoxicity Assays: Assessing the long-term health of cells following drug treatment.[6]

Troubleshooting and Considerations

-

Low Fluorescence Signal: Ensure that the staining is not performed in the presence of serum, as esterases in the serum can prematurely cleave the dye's acetate groups.[11] Increasing the dye concentration or incubation time may also enhance the signal.[11]

-

Cell Type Variability: The optimal dye concentration and incubation time can vary significantly between different cell types. It is recommended to perform a titration to determine the ideal conditions for your specific cells.[5][6][7]

-

Phototoxicity: As with any fluorescent probe, prolonged exposure to high-intensity light can lead to phototoxicity. Use the lowest possible laser power and exposure time necessary for imaging.

-

Fixation: While the dye can be fixed with aldehyde-based fixatives, some leakage of the dye attached to smaller metabolites may occur after permeabilization, potentially leading to a decrease in fluorescence.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. CellTracker Orange/CellTracker Orange FluoroFinder [app.fluorofinder.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 7. ulab360.com [ulab360.com]

- 8. This compound I CAS#: I fluorescent dye I InvivoChem [invivochem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 11. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

CellTracker™ Orange CMRA: A Technical Guide for Cellular Tracking

CellTracker™ Orange CMRA (CellTracker™ Orange 5-(and-6)-(((4-chloromethyl)benzoyl)amino)tetramethylrhodamine) is a fluorescent probe essential for monitoring cell movement, location, and viability in living cells.[1][2][3] Its robust characteristics, including high retention through multiple cell generations and low cytotoxicity, make it an invaluable tool for researchers in fields such as immunology, cancer biology, and developmental biology.[4] This guide provides an in-depth overview of its mechanism, properties, and detailed protocols for its application.

Mechanism of Action and Cellular Retention

The efficacy of CellTracker™ Orange CMRA lies in its well-defined, multi-step mechanism of action that ensures long-term cellular retention. The dye is designed to be membrane-permeant, allowing it to passively diffuse across the plasma membrane into the cytoplasm of living cells.

Once inside the cell, two key events occur:

-

Enzymatic Cleavage: Cytosolic esterases cleave the acetate (B1210297) groups from the CMRA molecule. This process is essential for activating the dye's fluorescence.[5]

-

Thiol Conjugation: The dye possesses a mildly reactive chloromethyl group that covalently binds to thiol groups on intracellular proteins and, most notably, glutathione.[4][5] This reaction is mediated by the ubiquitous enzyme Glutathione S-transferase (GST).[4][5]

This covalent conjugation transforms the initially membrane-permeable dye into a large, cell-impermeant fluorescent product.[4][5] This product is unable to exit the cell, is retained through multiple cell divisions (for at least 72 hours), and is not transferred to adjacent cells in a population.[4]

Physicochemical and Fluorescence Properties

The distinct spectral characteristics of CellTracker™ Orange CMRA allow for its use in multiplexing experiments with other fluorophores, such as green fluorescent proteins (GFPs).[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ | [1][][7] |

| Molecular Weight | 550.43 g/mol | [1][][7] |

| Excitation Max. | ~548 nm | [1][7][8] |

| Emission Max. | ~576 nm | [1][7][8] |

| Solvent for Stock | Anhydrous DMSO | [4] |

| Appearance | Solid | [] |

Experimental Protocols

Successful cell labeling requires careful preparation of reagents and adherence to optimized protocols. The following sections provide detailed methodologies for common applications.

Reagent Preparation

-

Prepare a 10 mM Stock Solution: Before use, allow the vial of CellTracker™ Orange CMRA to warm to room temperature.[9] Dissolve the lyophilized powder (50 µg) in approximately 9.1 µL of high-quality, anhydrous DMSO to create a 10 mM stock solution.[5][9]

-

Prepare Working Solution: Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration.[5][9] It is critical to avoid using amine- or thiol-containing buffers (e.g., Tris, HEPES with DTT) as they can react with the dye.[4][5][9]

-

Pre-warm the Working Solution: Warm the final working solution to the appropriate temperature for your cells (typically 37°C) before adding it to the culture.[5][9]

General Staining Protocol for Adherent and Suspension Cells

The following workflow outlines the standard procedure for labeling live cells with CellTracker™ Orange CMRA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. CellTracker Orange/CellTracker Orange FluoroFinder [app.fluorofinder.com]

- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ulab360.com [ulab360.com]

Methodological & Application

CellTracker™ Orange CMRA Dye: Application Notes and Protocols for Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

CellTracker™ Orange CMRA Dye is a fluorescent probe designed for the long-term tracking of living cells.[1][2] Its stable, non-toxic nature at working concentrations makes it an ideal tool for a variety of applications, including cell migration, proliferation, chemotaxis, and invasion studies.[3] The dye readily crosses cell membranes, and once inside, it undergoes a transformation into a cell-impermeant product, ensuring it is well-retained within the cells for extended periods, often up to 72 hours, and is passed on to daughter cells but not to adjacent cells in a population.[3][4] This attribute allows for multigenerational tracking of cellular movements.[1][2]

Principle of the Method

CellTracker™ Orange CMRA Dye contains a chloromethyl group that reacts with intracellular thiols, primarily glutathione (B108866), in a reaction likely mediated by glutathione S-transferase.[4][5] This process creates a fluorescent dye-thioether adduct that is unable to exit the cell.[5] Unlike some other CellTracker™ dyes, CMRA also requires cleavage by cytosolic esterases to become fluorescent.[6] The resulting fluorescent conjugate is stable and can be fixed with aldehyde-based fixatives, allowing for subsequent immunocytochemistry or other analyses.[4][7]

Data Presentation

A summary of the key quantitative data for CellTracker™ Orange CMRA Dye is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Excitation Maximum | 541 nm - 553 nm | [2][] |

| Emission Maximum | 565 nm - 576 nm | [2][9] |

| Recommended Stock Solution Concentration | 10 mM in high-quality DMSO | [3][4][10] |

| Recommended Working Concentration | 0.5 µM - 25 µM in serum-free medium | [3][4][10] |

| Incubation Time | 15 - 45 minutes | [3][4][10] |

| Fixation | Formaldehyde-fixable | [4][5][7] |

Experimental Protocols

Materials Required

-

CellTracker™ Orange CMRA Dye

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free culture medium

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured in a suitable vessel (e.g., petri dish, multi-well plate, on coverslips)

-

37% Formaldehyde (B43269) solution

-

Permeabilization buffer (e.g., ice-cold acetone (B3395972) or a detergent-based buffer)

Staining Protocol for Adherent Cells

-

Preparation of Dye Stock Solution:

-

Preparation of Working Solution:

-

Dilute the 10 mM stock solution to a final working concentration of 0.5–25 µM in serum-free medium.[3][4][10] The optimal concentration can vary depending on the cell type and experimental duration; it is recommended to test a range of concentrations.[10] For long-term studies (over 3 days) or rapidly dividing cells, a concentration of 5–25 µM is suggested, while for shorter experiments, 0.5–5 µM may be sufficient.[4][10]

-

Important: Avoid using amine- and thiol-containing buffers with the working solution.[3][10]

-

-

Cell Staining:

-

Post-Staining Wash:

-

Imaging:

-

The stained cells can now be visualized using a fluorescence microscope with appropriate filters for the dye's excitation and emission spectra.[3]

-

Fixation and Permeabilization Protocol

The fluorescent signal of CellTracker™ Orange CMRA Dye is retained after fixation with formaldehyde.[4][7] This allows for further processing, such as immunofluorescence staining.

-

Washing:

-

Fixation:

-

Washing:

-

Permeabilization (Optional):

Mandatory Visualization

Caption: Experimental workflow for staining adherent cells with CellTracker™ Orange CMRA Dye.

Caption: Mechanism of action of CellTracker™ Orange CMRA Dye within a live cell.

References

- 1. CellTracker Orange/CellTracker Orange FluoroFinder [app.fluorofinder.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 5. ulab360.com [ulab360.com]

- 6. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ulab360.com [ulab360.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Staining Suspension Cells with CellTracker™ Orange CMRA Dye

Audience: Researchers, scientists, and drug development professionals.

Introduction

CellTracker™ Orange CMRA Dye is a fluorescent probe ideal for the long-term tracking of living cells.[1][] This dye is well-suited for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion.[3] It freely passes through the membranes of live cells and, once inside, is converted into a cell-impermeant fluorescent conjugate that is retained through several generations.[3][4] The fluorescence of CellTracker™ Orange CMRA is activated after enzymatic cleavage within the cell, and it covalently binds to cellular components through a thiol-reactive chloromethyl group, ensuring stable, long-term labeling.[5][6] This stability allows for tracking cells for at least 72 hours post-staining.[4][7]

Properties of CellTracker™ Orange CMRA Dye

| Property | Value |

| Excitation Maximum | 548 nm[8] |

| Emission Maximum | 576 nm[8] |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅[] |

| Molecular Weight | 550.43[][9] |

| Reactive Group | Chloromethyl[3][4] |

| Cellular Target | Cytoplasmic Thiols[3][4] |

| Solvent | High-quality anhydrous DMSO[7][10] |

Experimental Protocols

I. Reagent Preparation

1. Preparation of 10 mM Stock Solution:

-

Before use, allow the vial of CellTracker™ Orange CMRA Dye to warm to room temperature.[3][7]

-

Dissolve the lyophilized product in high-quality anhydrous dimethylsulfoxide (DMSO) to a final concentration of 10 mM.[7][10]

2. Preparation of Working Solution:

-

Dilute the 10 mM stock solution in serum-free medium to a final working concentration.[7][10]

-

The optimal concentration can vary depending on the cell type and application, with a recommended range of 0.5-25 µM.[7][10]

-

It is crucial to test a range of concentrations to determine the optimal one for your specific cell type and experimental conditions.[3][7]

-

Pre-warm the working solution to 37°C before adding it to the cells.[3][7]

-

Important: Avoid using amine- and thiol-containing buffers, as they can react with the dye.[3][7]

II. Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Staining:

-

Washing:

-

Centrifuge the stained cells to pellet them and remove the CellTracker™ Working Solution.[3][7]

-

Resuspend the cell pellet in fresh, pre-warmed culture medium.

-

For optimal results and to remove any unincorporated dye, it is recommended to incubate the cells for an additional 30 minutes at 37°C.[5]

-

Perform a final wash by centrifuging the cells and resuspending them in the culture medium of choice.[8]

-

-

Analysis:

-

The labeled cells are now ready for downstream applications, such as fluorescence microscopy, flow cytometry, or cell-based assays.

-

For fluorescence imaging, use the appropriate excitation and emission filters for CellTracker™ Orange CMRA (Ex: 548 nm, Em: 576 nm).[8]

-

Visualization of Workflow and Mechanism

Caption: Experimental workflow for staining suspension cells.

Caption: Mechanism of action of CellTracker™ Orange CMRA Dye.

Quantitative Data Summary

The optimal staining parameters for CellTracker™ Orange CMRA Dye can be cell-type dependent. It is highly recommended that researchers perform initial optimization experiments to determine the ideal dye concentration and incubation time for their specific suspension cells. Below is a template table to guide the recording of optimization data.

| Cell Line | Dye Concentration (µM) | Incubation Time (min) | Staining Efficiency (%) | Cell Viability (%) | Notes |

| e.g., Jurkat | 0.5 | 15 | |||

| 0.5 | 30 | ||||

| 1 | 15 | ||||

| 1 | 30 | ||||

| 5 | 15 | ||||

| 5 | 30 | ||||

| e.g., K562 | 0.5 | 15 | |||

| 0.5 | 30 | ||||

| 1 | 15 | ||||

| 1 | 30 | ||||

| 5 | 15 | ||||

| 5 | 30 |

Note on Data Collection:

-

Staining Efficiency: Can be quantified using flow cytometry by measuring the percentage of fluorescently labeled cells.

-

Cell Viability: Can be assessed using a viability dye (e.g., Propidium Iodide or DAPI) in conjunction with flow cytometry or by trypan blue exclusion assay.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low/No Signal | Staining performed in the presence of serum. | Ensure the staining solution is prepared in serum-free medium. Serum can contain esterases that prematurely cleave the dye.[12] |

| Inadequate dye concentration or incubation time. | Increase the dye concentration and/or extend the incubation time.[12] | |

| Punctate Staining | Dye precipitation. | Ensure the dye is fully dissolved in DMSO before preparing the working solution. |

| Crossover to Unstained Cells | Inadequate washing. | Extend the washing steps after staining to ensure all unincorporated dye is removed.[12] |

| Spectral bleed-through in multiplexing experiments. | Use spectrally well-separated dyes or reduce the dye concentration to minimize bleed-through.[12] |

References

- 1. FluoroFinder [app.fluorofinder.com]

- 3. ulab360.com [ulab360.com]

- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 5. ulab360.com [ulab360.com]

- 6. CellTracker™ Orange CMRA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. takara.co.kr [takara.co.kr]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for CellTracker™ Orange CMRA Dye in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Orange CMRA (5-(and-6)-(4-chloromethyl)benzoyl)amino)tetramethylrhodamine) is a fluorescent dye designed for long-term tracking of living cells in vitro. Its ability to freely pass through cell membranes and subsequently be converted into a cell-impermeant form allows for the stable labeling of cells through several generations. This property makes it an invaluable tool for a wide range of applications, including cell migration, invasion, proliferation, and cell-cell interaction studies. Particularly in drug development, it aids in assessing the efficacy of therapeutic agents on cell motility and viability.

This document provides detailed application notes and protocols for the use of CellTracker™ Orange CMRA Dye in live cell imaging, with a focus on its application in cancer cell migration studies and the investigation of associated signaling pathways.

Mechanism of Action

CellTracker™ Orange CMRA Dye is a non-fluorescent molecule that becomes fluorescent upon entering a viable cell. The dye's chloromethyl group reacts with intracellular glutathione (B108866) and other thiols, a reaction catalyzed by glutathione S-transferases (GST). This covalent binding results in a fluorescent adduct that is well-retained within the cell's cytoplasm. The fluorescence is activated by intracellular esterases that cleave the acetate (B1210297) groups, leading to a bright orange fluorescence. This mechanism ensures that only metabolically active cells are labeled.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₅Cl₂NO₅ |

| Molecular Weight | 550.43 g/mol |

| CAS Number | 3031711-06-2 |

| Excitation Maximum (Ex) | ~548 nm[][2] |

| Emission Maximum (Em) | ~576 nm[][2] |

| Recommended Laser Line | 532 nm |

| Common Emission Filter | 575/36 nm |

| Solubility | DMSO |

| Storage | -20°C, protect from light |

Table 2: Recommended Staining Parameters

| Parameter | Recommended Range | Notes |

| Working Concentration | ||

| Long-term studies (>3 days) | 5 - 25 µM | Optimal concentration should be determined empirically for each cell type and application. |

| Short-term studies/viability assays | 0.5 - 5 µM | Use the lowest possible concentration to minimize potential artifacts.[3] |

| Incubation Time | 15 - 45 minutes | Dependent on cell type and experimental conditions. |

| Incubation Temperature | 37°C | Or the optimal growth temperature for the specific cell type. |

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent and Suspension Cells

Materials:

-

CellTracker™ Orange CMRA Dye

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free culture medium

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Adherent or suspension cells in culture

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CellTracker™ Orange CMRA Dye in DMSO.

-

For a final working concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in serum-free medium pre-warmed to 37°C.

-

-

Cell Preparation:

-

For Adherent Cells: Grow cells on coverslips or in culture dishes to the desired confluency.

-

For Suspension Cells: Harvest cells by centrifugation (e.g., 1000 x g for 5-10 minutes) and aspirate the supernatant.

-

-

Staining:

-

For Adherent Cells: Remove the culture medium and gently add the pre-warmed working solution of CellTracker™ Orange CMRA Dye to cover the cells.

-

For Suspension Cells: Resuspend the cell pellet gently in the pre-warmed working solution.

-

Incubate the cells for 30-45 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

For Adherent Cells: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.

-

For Suspension Cells: Centrifuge the cells to pellet, aspirate the staining solution, and resuspend the cells in pre-warmed PBS or complete culture medium. Repeat the wash step twice.

-

-

Imaging:

-

After the final wash, add fresh, pre-warmed complete culture medium to the cells.

-

The cells are now ready for live cell imaging using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Ex/Em: ~548/576 nm).

-

Protocol 2: In Vitro Cancer Cell Migration/Invasion Assay (Boyden Chamber Assay)

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Extracellular matrix (ECM) gel (e.g., Matrigel™) for invasion assays

-

Serum-free medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

CellTracker™ Orange CMRA Dye

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Staining:

-

Label cancer cells with CellTracker™ Orange CMRA Dye according to Protocol 1.

-

-

Assay Setup:

-

For Invasion Assay: Coat the top of the Boyden chamber insert with a thin layer of ECM gel and allow it to solidify.

-

Add complete medium with a chemoattractant to the lower chamber.

-

Seed the stained cancer cells in serum-free medium into the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration/invasion (e.g., 12-48 hours).

-

-

Quantification:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.

-

Microscopy: Fix and stain the migrated/invaded cells on the bottom of the insert and count them using a fluorescence microscope.

-

Plate Reader: Alternatively, the fluorescence of the migrated/invaded cells can be quantified by reading the bottom of the plate with a fluorescence plate reader.

-

Mandatory Visualization

Experimental Workflow for Cancer Cell Migration Assay

Caption: Workflow for an in vitro cancer cell migration/invasion assay.

Signaling Pathway: Rho GTPase Regulation of Cancer Cell Migration

Cell migration is a complex process orchestrated by various signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton dynamics required for cell movement. CellTracker™ Orange CMRA Dye can be used to track the migration of cancer cells while investigating the role of these signaling pathways.

Caption: Simplified Rho GTPase signaling in cancer cell migration.

Applications in Drug Development

-

High-Throughput Screening: CellTracker™ Orange CMRA Dye is suitable for high-throughput screening of compound libraries to identify inhibitors of cancer cell migration and invasion.

-

Mechanism of Action Studies: By tracking cell movement, researchers can elucidate the mechanisms by which novel therapeutic agents inhibit metastasis.

-

Co-culture Studies: The dye can be used to label one cell population (e.g., cancer cells) in a co-culture system with another (e.g., stromal or immune cells) to study their interactions and the effects of drugs on these interactions.

-

Long-term Efficacy Studies: The stable labeling allows for monitoring the long-term effects of a drug on cell proliferation and survival.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence | - Inactive esterases in cells\n- Dye concentration too low\n- Incorrect filter set | - Use a cell line with known esterase activity\n- Optimize dye concentration\n- Ensure correct excitation and emission filters are used |

| High background fluorescence | - Incomplete washing\n- Dye precipitation | - Increase the number and duration of wash steps\n- Ensure the dye is fully dissolved in DMSO before dilution |

| Cell toxicity | - Dye concentration too high\n- Prolonged incubation | - Perform a titration to find the optimal, non-toxic concentration\n- Reduce the incubation time |

| Uneven cell staining | - Cell clumping\n- Incomplete mixing of dye | - Ensure a single-cell suspension before staining\n- Gently mix the dye solution during incubation |

Conclusion

CellTracker™ Orange CMRA Dye is a robust and versatile tool for live cell imaging in vitro. Its ease of use, stable fluorescence, and low cytotoxicity make it an ideal choice for researchers in basic science and drug development. The provided protocols and application notes offer a comprehensive guide for its successful implementation in studying dynamic cellular processes such as cancer cell migration.

References

Application Notes and Protocols for CellTracker™ Orange CMRA Dye in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Orange CMRA (Chloromethyl-tetramethylrhodamine) is a fluorescent dye designed for long-term tracking of living cells.[1][2] Its stable, well-retained fluorescence allows for the monitoring of cell movement, location, and proliferation over several generations.[2][3] This dye freely passes through the cell membrane of live cells. Once inside, it undergoes a glutathione (B108866) S-transferase-mediated reaction, converting it into a cell-impermeant fluorescent adduct that is retained in the cytoplasm.[3][4] The fluorescence is then passed on to daughter cells upon cell division.[4] CellTracker™ Orange CMRA is particularly well-suited for flow cytometry applications due to its bright orange fluorescence, which can be excited by the 532 nm laser and detected in the orange/red channel.[5]

Key Features and Applications

Key Features:

-

Long-term Signal Retention: The fluorescent signal is retained for at least 72 hours, enabling the tracking of cells through multiple (typically three to six) generations.[2][3]

-

Low Cytotoxicity: When used at optimal concentrations, the dye does not adversely affect cell viability or proliferation.[1][2]

-

Stable and Bright Fluorescence: Provides a strong and stable fluorescent signal at physiological pH.[4]

-

Fixable: The dye-protein adducts can be fixed with aldehyde-based fixatives, allowing for sample preservation and multiplexing with other intracellular staining protocols.

-

Multiplexing Capability: The spectral properties of CellTracker™ Orange CMRA allow for its use in combination with other fluorochromes, such as those excited by the 405 nm (violet) or 488 nm (blue) lasers.

Applications in Flow Cytometry:

-

Cell Proliferation Assays: By measuring the dilution of the dye with each cell division, researchers can quantify the proliferative response of a cell population to various stimuli.

-

Cell Tracking and Migration Studies: Labeled cells can be identified and quantified within a mixed population to study cell migration, chemotaxis, and invasion.[2]

-

In Vivo Cell Tracking: Labeled cells can be injected into animal models and tracked over time to study their fate and distribution.

Comparative Analysis of Cell Tracking Dyes

For researchers selecting a dye for cell proliferation or tracking studies, several options are available. The choice of dye depends on the specific experimental requirements, including the desired tracking duration, the instrumentation available, and the need for multiplexing with other fluorescent markers. The following table provides a comparison of CellTracker™ Orange CMRA with other commonly used cell tracking dyes.

| Feature | CellTracker™ Orange CMRA | CFSE (Carboxyfluorescein succinimidyl ester) | CellTrace™ Violet |

| Excitation (Max) | ~548 nm[6] | ~492 nm | ~405 nm |

| Emission (Max) | ~576 nm[6] | ~517 nm | ~455 nm |

| Laser Line | Yellow-Green (561 nm) or Blue (488 nm, with broader emission filter) | Blue (488 nm) | Violet (405 nm) |

| Mechanism | Thiol-reactive; reacts with intracellular glutathione.[4] | Amine-reactive; covalently binds to intracellular proteins. | Amine-reactive; covalently binds to intracellular proteins.[7] |

| Generations Tracked | 3-6 generations[2] | Up to 10 generations | Up to 10 generations |

| Signal Retention | >72 hours[2] | Long-term, but can show initial fluorescence decrease.[7] | Excellent, with minimal cell-to-cell transfer.[7] |

| Cytotoxicity | Low at optimal concentrations.[1][2] | Can be toxic at higher concentrations.[8] | Generally lower toxicity than CFSE.[8] |

| Fixable | Yes | Yes | Yes |

| Key Advantage | Bright orange fluorescence, suitable for multiplexing with green and blue fluorochromes. | Well-established dye for proliferation studies with extensive literature. | Excitation by violet laser frees up the blue laser for other markers (e.g., FITC, GFP).[7] |

| Considerations | Requires intracellular esterase activity for fluorescence.[1] | Can exhibit significant spectral overlap with FITC and GFP.[7] | Requires a flow cytometer with a violet laser. |

Experimental Protocols

Protocol 1: General Staining of Suspension or Adherent Cells

This protocol provides a general procedure for labeling cells with CellTracker™ Orange CMRA Dye. Optimization of dye concentration and incubation time may be required for different cell types.

Materials:

-

CellTracker™ Orange CMRA Dye

-

Anhydrous DMSO

-

Serum-free medium or PBS

-

Complete culture medium

-

Suspension or adherent cells in culture

Procedure:

-

Prepare a 10 mM Stock Solution: Allow the vial of CellTracker™ Orange CMRA Dye to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Mix well by vortexing.

-

Prepare a 5 µM Working Solution: Dilute the 10 mM stock solution in serum-free medium or PBS to a final working concentration of 5 µM. For initial experiments, a range of 0.5 to 25 µM can be tested to determine the optimal concentration.[4] For long-term studies, a higher concentration (5-25 µM) may be necessary, while for shorter experiments, a lower concentration (0.5-5 µM) is often sufficient.[1]

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cells at 1000 x g for 10 minutes and resuspend the cell pellet in the pre-warmed working solution.[6]

-

Adherent Cells: Remove the culture medium and gently add the pre-warmed working solution to the culture vessel.

-

-

Incubation: Incubate the cells for 30 minutes at 37°C in a humidified CO2 incubator.[6]

-

Wash:

-

Suspension Cells: Centrifuge the cells at 1000 x g for 10 minutes, remove the supernatant, and wash the cells with pre-warmed PBS.[6]

-

Adherent Cells: Remove the working solution and wash the cells with pre-warmed PBS.

-

-

Final Resuspension: Resuspend the cells in complete culture medium.

-

Analysis: The cells are now ready for downstream applications, including flow cytometry analysis. Measure fluorescence with an excitation of approximately 548 nm and emission of approximately 576 nm.[6]

Protocol 2: Cell Proliferation Assay using Flow Cytometry

This protocol details the use of CellTracker™ Orange CMRA to monitor cell proliferation by flow cytometry.

Materials:

-

Cells stained with CellTracker™ Orange CMRA (as per Protocol 1)

-

Appropriate cell culture medium and supplements

-

Stimulating agent (e.g., mitogen, antigen)

-

Flow cytometer with appropriate lasers and filters

-

Flow cytometry analysis software

Procedure:

-

Cell Staining: Stain the cells with the optimal concentration of CellTracker™ Orange CMRA as determined in Protocol 1.

-

Cell Culture: Plate the stained cells in a culture vessel at the desired density. Include both stimulated and unstimulated control samples.

-

Stimulation: Add the stimulating agent to the appropriate wells.

-

Incubation: Incubate the cells for the desired period to allow for cell division (e.g., 3-5 days).

-

Harvesting: Harvest the cells at different time points. For adherent cells, use a gentle detachment method.

-

Flow Cytometry Acquisition:

-

Set up the flow cytometer with the appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass).

-

Use unstained cells to set the negative population and adjust the voltage for the CellTracker™ Orange CMRA channel.

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 live, single cells).

-

-

Data Analysis:

-

Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.

-

Create a histogram of the CellTracker™ Orange CMRA fluorescence for the gated population.

-

The undivided parent population will show the highest fluorescence intensity. Each subsequent peak of decreasing fluorescence intensity represents a successive generation of divided cells.

-

Use the proliferation analysis tools in your flow cytometry software to quantify the percentage of divided cells, the division index, and the number of cells in each generation.

-

Mandatory Visualizations

Mechanism of Action of CellTracker™ Orange CMRA Dye

Caption: Mechanism of CellTracker™ Orange CMRA Dye activation and retention within a live cell.

Experimental Workflow for a Cell Proliferation Assay

Caption: A typical workflow for a cell proliferation assay using CellTracker™ Orange CMRA Dye.

Gating Strategy for Flow Cytometry Data Analysis

Caption: A sequential gating strategy for analyzing CellTracker™ Orange CMRA stained cells.

References

- 1. ulab360.com [ulab360.com]

- 2. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

CellTracker Orange CMRA Dye: Application Notes and Protocols for Multigenerational Cell Tracking

Introduction